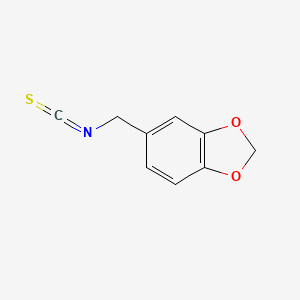

3,4-(methylenedioxy)benzyl isothiocyanate

描述

Historical Context and Discovery

The discovery and characterization of 3,4-(methylenedioxy)benzyl isothiocyanate emerged from the broader exploration of isothiocyanate chemistry that began in the late nineteenth century. The foundational work on isothiocyanate compounds was established by Augustus E. Dixon at Queen's College, Galway (Ireland, now the University of Galway) in the 1890s, when he published three significant articles about isothiocyanates in the chemical literature. During this pioneering period, isothiocyanates were referred to using alternative nomenclature, with compounds like allyl isothiocyanate being called "allylthiocarbimide".

The systematic investigation of isothiocyanates continued throughout the twentieth century, with significant developments occurring in the 1960s when researchers began identifying these compounds in natural sources. A notable milestone was achieved in 1964 when Misao Kojima at Fukuoka University identified allyl isothiocyanate in dried wasabi roots, marking the beginning of biological studies focused on isothiocyanate compounds. This work established the foundation for understanding the relationship between plant-derived isothiocyanates and their synthetic counterparts.

属性

IUPAC Name |

5-(isothiocyanatomethyl)-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c13-5-10-4-7-1-2-8-9(3-7)12-6-11-8/h1-3H,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUJWRDBPAFJUJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383640 | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-47-1 | |

| Record name | 5-(Isothiocyanatomethyl)-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Isothiocyanatomethyl)-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4430-47-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

One-Pot Synthesis via Dithiocarbamate Intermediate

A widely used and efficient method involves a one-pot reaction starting from 3,4-(methylenedioxy)benzylamine:

- Step 1: Reaction of 3,4-(methylenedioxy)benzylamine with carbon disulfide (CS2) in an inert atmosphere (e.g., nitrogen) and a polar aprotic solvent such as dimethyl sulfoxide (DMSO) to form the corresponding dithiocarbamate salt.

- Step 2: Treatment of the dithiocarbamate intermediate with a desulfurylation reagent such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) or N-benzyl-trimethylammonium hydroxide to convert it into the isothiocyanate.

This method typically proceeds at room temperature or slightly elevated temperatures and yields the isothiocyanate in good to excellent yields (80–99%) with minimal purification steps.

Desulfurylation Reagents and Conditions

Several reagents have been reported for the desulfurylation step, each with different reaction times, purification methods, and yields:

| Reagent | Reaction Time | Number of Steps | Purification Method | Yield (%) |

|---|---|---|---|---|

| Thiophosgene (CCl2S) | ~4.5 hours | 1 | Steam distillation | ≥72 |

| Triphosgene (C3Cl6O2S) | ~8 hours | 2 | High vacuum distillation | ≥72 |

| Clay-supported copper nitrate (Claycop) | 1–6 hours | 2 | Distillation or column chromatography | ≥45 |

| Hydrogen peroxide (H2O2) | ~1 hour | 2 | Distillation or column chromatography | ≥84 |

| Iodine (I2) | ~0.5 hour | 2 | Column chromatography | ≥60 |

| Lead nitrate (Pb(NO3)2) | ~16.5 hours | 2 | Steam distillation | ≥74 |

These reagents can be adapted for the desulfurylation of dithiocarbamates derived from 3,4-(methylenedioxy)benzylamine to afford the target isothiocyanate.

Alternative Methods: Thiophosgene and Chlorothionoformate Routes

Thiophosgene Method: Direct reaction of 3,4-(methylenedioxy)benzylamine with thiophosgene under controlled conditions can yield the isothiocyanate. This method requires careful handling due to the toxicity of thiophosgene but offers a straightforward route with moderate to high yields.

Chlorothionoformate Method: A one-step or two-step protocol using chlorothionoformate reagents in the presence of bases such as sodium hydroxide in dichloromethane has been reported to efficiently produce isothiocyanates from electron-rich amines. This method can be optimized for 3,4-(methylenedioxy)benzylamine to achieve high yields and purity.

- Solvent: Dimethyl sulfoxide (DMSO) is preferred for the initial dithiocarbamate formation due to its polarity and ability to stabilize intermediates.

- Atmosphere: Nitrogen or inert atmosphere is essential to prevent oxidation and side reactions.

- Temperature: Room temperature to 40 °C is generally sufficient; higher temperatures may lead to impurities.

- Base: Potassium carbonate or N-benzyl-trimethylammonium hydroxide are effective bases for promoting the desulfurylation step.

- Purification: Extraction with ethyl acetate followed by column chromatography or distillation depending on the reagent used.

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| One-pot dithiocarbamate route | 3,4-(Methylenedioxy)benzylamine | CS2, N-benzyl-trimethylammonium hydroxide | DMSO, N2, RT, 2 h | 80–99 | Mild, high yield, scalable |

| Thiophosgene method | 3,4-(Methylenedioxy)benzylamine | Thiophosgene | Controlled temp, inert gas | ≥72 | Toxic reagent, direct isothiocyanate formation |

| Chlorothionoformate method | 3,4-(Methylenedioxy)benzylamine | Chlorothionoformate, NaOH | DCM, RT | High | Efficient for electron-rich amines |

| Desulfurylation with TCT | Dithiocarbamate intermediate | Cyanuric chloride (TCT) | RT to 40 °C, basic pH >11 | Up to 98 | One-pot, mild, high purity |

- The one-pot synthesis via dithiocarbamate intermediate is favored for its operational simplicity and high yields.

- Desulfurylation reagents such as cyanuric chloride provide mild reaction conditions and facilitate easy separation of by-products.

- Moisture sensitivity of this compound necessitates dry solvents and storage under inert atmosphere.

- The choice of base and reaction pH critically affects the completeness of conversion and purity of the final product.

- Analytical techniques such as ^1H NMR, ^13C NMR, and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

化学反应分析

Types of Reactions

3,4-(methylenedioxy)benzyl isothiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiol.

Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thioureas or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Thioureas and other substituted derivatives.

科学研究应用

Anticancer Properties

Mechanism of Action

3,4-(Methylenedioxy)benzyl isothiocyanate exhibits significant anticancer activity through several mechanisms. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that this compound can suppress the growth of various human tumor cells, including lung carcinoma and breast carcinoma, by inducing oxidative stress and cell cycle arrest .

Case Studies

- A study highlighted the efficacy of benzyl isothiocyanate (a related compound) in reducing the viability of lung cancer cells with an IC50 value of 5.0 μM . This suggests that this compound may have comparable or enhanced effects.

- Another review outlined the anticancer mechanisms of dietary benzyl isothiocyanate, emphasizing its role in apoptosis and modulation of cell cycle regulators .

Antimicrobial Applications

Comparative Studies

Recent research has explored the potential of this compound as an alternative to traditional antibiotics. In a comparative study against Pseudomonas aeruginosa, this compound exhibited antimicrobial activity comparable to gentamicin sulfate, demonstrating lower toxicity to host tissues .

In Vivo Findings

In vivo experiments indicated that treatment with benzyl isothiocyanate significantly reduced inflammation caused by bacterial infections. The results showed a marked decrease in skin tissue inflammation at higher doses (50 mg/kg), suggesting its potential as an effective antimicrobial agent .

Anti-inflammatory Effects

Mechanisms and Efficacy

The anti-inflammatory properties of this compound are linked to its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress in tissues. This compound has been shown to modulate immune responses effectively, leading to decreased inflammation in various experimental models.

Research Insights

A study investigating the anti-inflammatory effects found that benzyl isothiocyanate could significantly lower the levels of inflammatory markers in tissue samples exposed to bacterial toxins . This positions it as a potential therapeutic agent for conditions characterized by chronic inflammation.

Summary Table of Applications

作用机制

The mechanism of action of 3,4-(methylenedioxy)benzyl isothiocyanate involves its interaction with nucleophilic sites on biomolecules. The isothiocyanate group is highly reactive and can form covalent bonds with amino acids such as cysteine and lysine. This covalent modification can inhibit the function of target proteins or enzymes, leading to various biological effects . In cancer cells, the compound has been shown to inhibit aldehyde dehydrogenase, reducing the cells’ resistance to chemotherapy .

相似化合物的比较

Benzyl Isothiocyanate (BITC)

- Sources : Cruciferous vegetables (Lepidium sativum L., Moringa peregrina seeds) .

- Bioactivity: Anti-inflammatory effects via NLRP3 inflammasome inhibition (IC₅₀ = 11.6 µM in tubulin polymerization assays) . Attenuates fatty liver disease and non-alcoholic steatohepatitis (NASH) in murine models . Antimicrobial and anthelmintic properties .

- Key Difference : The absence of the methylenedioxy group reduces its structural complexity and alters its pharmacokinetic profile compared to 3,4-(methylenedioxy)benzyl isothiocyanate. BITC exhibits broader anti-inflammatory applications but lower specificity in receptor targeting .

4-(α-L-Rhamnosyloxy)benzyl Isothiocyanate

- Structure: Benzyl isothiocyanate with a rhamnose (sugar) moiety at the 4-position.

- Sources : Moringa peregrina aerial parts .

- Bioactivity: Significant anti-trypanosomal activity against Trypanosoma brucei rhodesiense (EC₅₀ < 10 µM). Cytotoxic to rat skeletal myoblasts, suggesting selective toxicity . Neuroprotective and antimicrobial effects reported .

- Key Difference: The rhamnosyloxy group enhances solubility and may facilitate cellular uptake, but the sugar moiety reduces membrane permeability compared to the lipophilic methylenedioxy analog .

3,4-Dimethoxybenzyl Isothiocyanate

4-Methoxybenzyl Isothiocyanate

- Structure : Single methoxy group at the 4-position of the benzyl isothiocyanate.

- Key Difference : The lack of a 3-position substituent reduces steric hindrance, possibly increasing reactivity but decreasing target specificity .

Comparative Analysis Table

Implications of Structural Variations

- Methylenedioxy vs. Methoxy : The fused 1,3-benzodioxole ring in 3,4-(methylenedioxy)benzyl ITC may enhance metabolic stability and receptor binding affinity compared to methoxy-substituted analogs .

- Sugar Moieties: Glycosylated derivatives like 4-(α-L-rhamnosyloxy)benzyl ITC exhibit improved solubility but reduced bioavailability in lipid-rich environments .

- Positional Effects : Substituents at the 3,4-positions (e.g., methylenedioxy, dimethoxy) confer distinct electronic and steric properties, influencing interactions with enzymes like tubulin or NLRP3 inflammasome components .

生物活性

3,4-(Methylenedioxy)benzyl isothiocyanate (MDBITC) is a compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. This isothiocyanate has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of MDBITC, supported by data tables and case studies.

MDBITC belongs to a class of compounds known as isothiocyanates, which are known for their diverse biological activities. The mechanism of action of MDBITC involves various pathways:

- Antioxidant Response : MDBITC can activate the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes such as glutathione S-transferases and NAD(P)H quinone oxidoreductase 1. This activation helps mitigate oxidative stress in cells .

- Modulation of Cytochrome P450 Enzymes : Similar to other isothiocyanates, MDBITC may influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

- Induction of Apoptosis : MDBITC has been shown to induce apoptosis in cancer cells through various signaling pathways, including inhibition of the PI3K pathway and modulation of p53 signaling .

1. Anticancer Activity

MDBITC exhibits significant anticancer properties across various cancer types. The following table summarizes key findings from recent studies:

In a study focusing on breast cancer cells, MDBITC was found to inhibit cell proliferation and induce apoptosis by downregulating β-catenin expression and upregulating glycogen synthase kinase-3β activity . Similarly, in leukemia models, MDBITC demonstrated potent cytotoxic effects through ROS generation and modulation of cellular signaling pathways .

2. Antimicrobial Activity

MDBITC has also been investigated for its antimicrobial properties. It shows efficacy against various bacterial strains, including those responsible for oral infections:

- A comparative study indicated that MDBITC was more effective than conventional antibiotics against Pseudomonas aeruginosa, suggesting its potential as an alternative therapeutic agent .

- In vitro assays demonstrated that MDBITC inhibited biofilm formation in oral streptococci by affecting gene expression related to biofilm development .

3. Anti-inflammatory Activity

The anti-inflammatory effects of MDBITC have been documented in several studies:

- Treatment with MDBITC reduced inflammation markers in animal models subjected to inflammatory stimuli, indicating its potential use in managing inflammatory diseases .

- The compound's ability to modulate immune responses further supports its therapeutic potential in inflammatory conditions.

Case Study 1: Breast Cancer Treatment

In a controlled study involving murine models with breast cancer, treatment with MDBITC resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's ability to induce apoptosis and inhibit metastasis through modulation of the APC/β-catenin pathway.

Case Study 2: Oral Biofilm Inhibition

Another study focused on the effect of MDBITC on oral biofilms formed by Streptococcus species. Results showed a marked decrease in biofilm mass and altered gene expression related to biofilm formation, suggesting that MDBITC could be utilized in dental care products aimed at preventing plaque formation.

常见问题

Basic Questions

Q. What are the standard synthetic routes for 3,4-(methylenedioxy)benzyl isothiocyanate, and what reaction conditions are critical for yield optimization?

- Methodology : The compound is synthesized via nucleophilic substitution or thiourea cyclization. For example, aryl amines (e.g., 4-(benzo[d]thiazol-2-yl)benzenamine) react with isothiocyanates in dimethylformamide (DMF) under basic conditions (e.g., KOH) to form intermediates, which are cyclized with acids or amines to yield derivatives . Temperature control (room temperature to 60°C) and solvent polarity significantly influence reaction kinetics and purity.

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Methodology : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to verify structural integrity. Thin-layer chromatography (TLC) monitors reaction progress, while elemental analysis ensures purity. For stability studies, HPLC with UV detection at 254 nm is effective .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

- Methodology : The compound is hydrophobic and soluble in polar aprotic solvents (DMF, DMSO). Stability tests indicate degradation under prolonged light exposure; thus, storage in amber vials at –20°C is advised. Thermogravimetric analysis (TGA) reveals decomposition above 150°C .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in cyclization reactions involving this compound?

- Methodology : Optimize stoichiometry (1:1 molar ratio of amine to isothiocyanate) and employ catalysts like trifluoroacetic acid (TFA) for thiourea cyclization. Microwave-assisted synthesis reduces reaction time (30–60 minutes vs. overnight) and improves yields by 15–20% .

Q. How do structural modifications (e.g., substitution on the benzyl ring) affect the antimicrobial activity of this compound?

- Methodology : Compare minimum inhibitory concentrations (MICs) against E. coli and S. aureus using broth microdilution assays. For example:

Q. What experimental strategies are effective in resolving contradictory data on the compound’s allelopathic effects in soil microbiomes?

- Methodology : Conduct metagenomic sequencing (16S rRNA) of soil treated with the compound versus controls. Replicate experiments across varying pH (5.5–7.5) and organic matter content. Statistical analysis (ANOVA) identifies taxa with differential abundance (e.g., Pseudomonadaceae suppression) .

Q. How can reaction intermediates (e.g., thiourea adducts) be isolated and characterized during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。